5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid: is a chemical compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 g/mol .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets involved in these processes.
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to inhibit cell proliferation, potentially through the disruption of key cellular processes or signaling pathways.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran derivatives , it’s likely that multiple pathways are affected. These could include pathways involved in cell growth, inflammation, oxidative stress, and viral replication.
Pharmacokinetics
The compound’s molecular weight (20014 g/mol) falls within the range generally favorable for oral bioavailability
Result of Action
Based on the reported biological activities of benzofuran derivatives , potential effects could include reduced cell proliferation, modulation of inflammatory responses, reduction of oxidative stress, and inhibition of viral replication.
Action Environment
For instance, the compound’s stability at room temperature is reported , suggesting it may be stable under physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to obtain the desired benzofuran derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as batch processing and continuous flow synthesis , can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: .
Medicine: Research has shown that benzofuran derivatives, including this compound, possess anticancer and antimicrobial properties .
Industry: The compound can be used in the development of new materials and chemical sensors due to its unique chemical properties .
Comparison with Similar Compounds
Comparison: 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of fluorine atoms at the 5 and 7 positions, which can significantly influence its chemical reactivity and biological activity . The fluorine atoms can enhance the compound’s lipophilicity , metabolic stability , and binding affinity to molecular targets .
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1,3,7H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHANRMXBHPHPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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